![molecular formula C13H13F3O2S2 B14005161 O-propan-2-yl [2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]sulfanylmethanethioate CAS No. 42574-10-7](/img/structure/B14005161.png)
O-propan-2-yl [2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]sulfanylmethanethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propan-2-yloxycarbothioylsulfanyl-1-[4-(trifluoromethyl)phenyl]ethanone is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanone moiety through a sulfanyl linkage. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity to the compound, making it a valuable subject of study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propan-2-yloxycarbothioylsulfanyl-1-[4-(trifluoromethyl)phenyl]ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable thiol reagent under controlled conditions to form the corresponding thioether. This intermediate is then subjected to further reactions, including oxidation and esterification, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
2-Propan-2-yloxycarbothioylsulfanyl-1-[4-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted aromatic compounds.
科学的研究の応用
2-Propan-2-yloxycarbothioylsulfanyl-1-[4-(trifluoromethyl)phenyl]ethanone has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of 2-Propan-2-yloxycarbothioylsulfanyl-1-[4-(trifluoromethyl)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate various biochemical pathways. The sulfanyl linkage plays a crucial role in the compound’s reactivity, facilitating the formation of covalent bonds with target molecules.
類似化合物との比較
Similar Compounds
2-Propan-2-yloxycarbothioylsulfanyl-1-phenylethanone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Propan-2-yloxycarbothioylsulfanyl-1-[4-methylphenyl]ethanone: Contains a methyl group instead of a trifluoromethyl group, affecting its stability and biological activity.
Uniqueness
The presence of the trifluoromethyl group in 2-Propan-2-yloxycarbothioylsulfanyl-1-[4-(trifluoromethyl)phenyl]ethanone imparts unique chemical stability and reactivity, making it distinct from similar compounds
特性
CAS番号 |
42574-10-7 |
|---|---|
分子式 |
C13H13F3O2S2 |
分子量 |
322.4 g/mol |
IUPAC名 |
O-propan-2-yl [2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]sulfanylmethanethioate |
InChI |
InChI=1S/C13H13F3O2S2/c1-8(2)18-12(19)20-7-11(17)9-3-5-10(6-4-9)13(14,15)16/h3-6,8H,7H2,1-2H3 |
InChIキー |
NUAYGYJRMOHKJY-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=S)SCC(=O)C1=CC=C(C=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-Carboxy-5-methylfuran-2-yl)methylsulfanylmethyl]-2-methylfuran-3-carboxylic acid](/img/structure/B14005092.png)

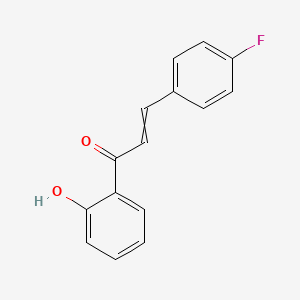

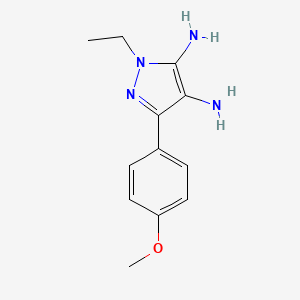
![Bis[2-mesylamidoethyl]disulfide](/img/structure/B14005113.png)
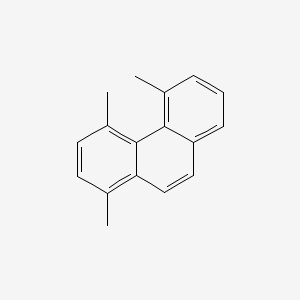

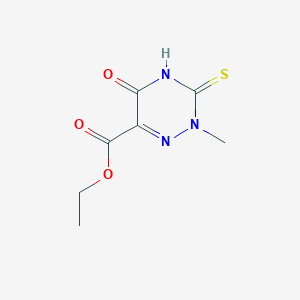
![3-Hydroxy-5,5-dimethyl-2-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]cyclohex-2-en-1-one](/img/structure/B14005122.png)

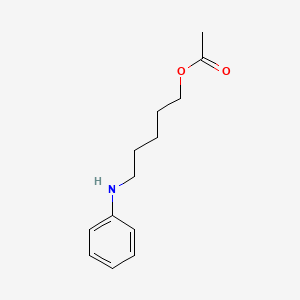
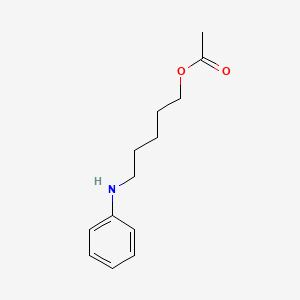
![6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine](/img/structure/B14005133.png)
